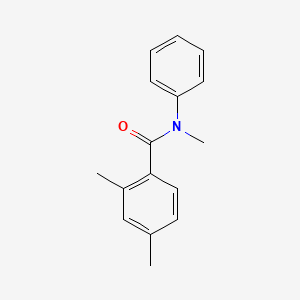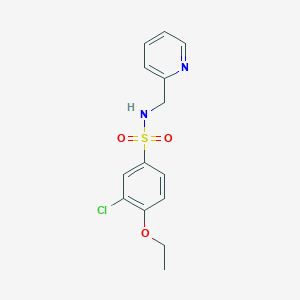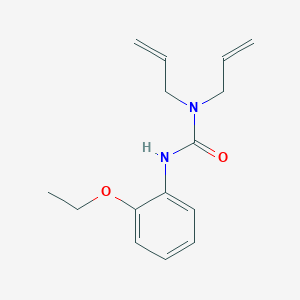![molecular formula C16H22F2N2O2S B5432510 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5432510.png)
1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research for its pharmacological properties. This compound belongs to the class of piperazine derivatives and has been studied for its effects on the central nervous system and other physiological processes.
作用機序
The mechanism of action of 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine involves its selective toxicity towards noradrenergic neurons in the locus coeruleus. It is believed that this compound is taken up by noradrenergic neurons via the norepinephrine transporter and is then metabolized into a toxic metabolite that damages the neurons. The exact mechanism of this toxicity is not fully understood, but it is thought to involve oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons in the locus coeruleus by this compound has been shown to have various biochemical and physiological effects. These effects include a decrease in norepinephrine levels in the brain, a decrease in heart rate variability, an increase in anxiety-like behavior, and a decrease in cognitive function. This compound has also been shown to affect other physiological processes such as the immune system and cardiovascular system.
実験室実験の利点と制限
The use of 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine in scientific research has several advantages and limitations. One advantage is its selectivity towards noradrenergic neurons in the locus coeruleus, which allows for the investigation of the role of noradrenergic neurons in various physiological processes. However, one limitation is that the damage caused by this compound is irreversible, which limits the duration of experiments. Another limitation is that the toxicity of this compound may vary depending on the species and strain of animals used in experiments.
将来の方向性
There are several future directions for research on 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine. One direction is to investigate the role of noradrenergic neurons in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study the effects of this compound on other physiological processes such as inflammation and metabolism. Additionally, new analogs of this compound could be synthesized to improve its selectivity and reduce its toxicity. Overall, this compound has the potential to be a valuable tool for investigating the noradrenergic system and its role in various physiological processes.
合成法
The synthesis of 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine involves the reaction of 1-cyclohexylpiperazine with 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography. The resulting product is a white crystalline powder with a melting point of 146-148°C.
科学的研究の応用
1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been used in scientific research as a tool to investigate the noradrenergic system in the brain. It has been shown to selectively damage noradrenergic neurons in the locus coeruleus, a brain region that plays a key role in regulating arousal, attention, and stress responses. This selective damage has been used to study the role of noradrenergic neurons in various physiological processes such as learning and memory, anxiety, depression, and drug addiction.
特性
IUPAC Name |
1-cyclohexyl-4-(3,4-difluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2S/c17-15-7-6-14(12-16(15)18)23(21,22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKVUWKIOHWLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}benzonitrile](/img/structure/B5432432.png)
![5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5432441.png)

![(3S*,4R*)-3-methoxy-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidin-4-amine](/img/structure/B5432453.png)
![8-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5432464.png)
![[2-(4-chloro-2-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5432473.png)
![N-[2-(cyclopentylthio)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5432480.png)

![7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432488.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5432498.png)

![N-(3-chloro-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5432518.png)
![N-{3-[N-(3,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B5432519.png)
